3-(1,3-Dioxolan-2-yl)pyridine
Overview
Description
3-(1,3-Dioxolan-2-yl)pyridine is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 151.063328530 g/mol and the complexity rating of the compound is 123. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Complex Synthesis and Chelation Properties : 3-(1,3-Dioxolan-2-yl)pyridine has been studied for its ability to form complexes with various metals. For example, tricarbonylrhenium(I) halide complexes of chiral non-racemic 2-(dioxolanyl)-6-(dioxanyl)pyridine ligands have been synthesized, highlighting the ligand's ability to act in a bidentate chelate fashion. This reveals potential for applications in catalysis or as part of coordination complexes (Heard, King, Sroisuwan, & Kaltsoyannis, 2003).
Synthetic Methodology Development : Research has also focused on developing new synthetic methodologies involving this compound. For instance, the synthesis of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone involved the alkylation of 3- and 5-amino-2-(1,3-dioxolan-2-yl)pyridines, demonstrating its role in facilitating the creation of structurally modified analogues for various applications (Liu, Lin, Cory, Cory, & Sartorelli, 1996).
Crystallography and Molecular Structure : Studies have also been conducted on the crystal structure and molecular properties of compounds involving this compound. For example, the analysis of 6-Bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one provided insights into the molecular conformations and crystal packing of such compounds, which is essential for understanding their chemical behavior and potential applications (Kandri Rodi, Haoudi, Capet, Mazzah, Essassi, & El Ammari, 2013).
Optoelectronic Applications : The compound has been studied for its potential in optoelectronic applications. A study involving 3-(1H-Pyrazol-1-yl)pyridine, a related compound, in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs) suggests potential applications of this compound in similar fields (Li, Li, Liu, & Jin, 2016).
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that dioxolane derivatives can participate in oxidative decarboxylation reactions . In this process, singlet molecular oxygen is produced from the fragmentation of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate in the presence of KOH . This oxygen species can then act as an effective oxidant for oxidative decarboxylation of arylacetic acids and arylacetic esters .
Biochemical Pathways
The compound’s involvement in oxidative decarboxylation suggests it could influence pathways involving arylacetic acids and their derivatives .
Result of Action
The compound’s involvement in oxidative decarboxylation suggests it could influence the synthesis of aromatic aldehydes and ketones .
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOABOGUAKIFOQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304280 | |
Record name | 3-(1,3-dioxolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5740-72-7 | |
Record name | NSC165248 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1,3-dioxolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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